Tetracosa-15,18,21-trienoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

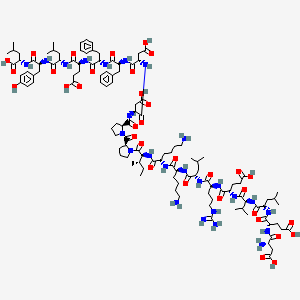

Tetracosa-15,18,21-trienoic acid is a long-chain fatty acid with the molecular formula C24H42O2. It is characterized by the presence of three double bonds located at positions 15, 18, and 21. This compound is part of the omega-3 fatty acid family and is known for its potential biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracosa-15,18,21-trienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of precursor compounds under controlled conditions to introduce the desired double bonds at specific positions .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are preferred due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tetracosa-15,18,21-trienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides and hydroperoxides.

Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated fatty acid.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions

Oxidation: Common reagents include peracids and oxygen in the presence of catalysts.

Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

Oxidation: Epoxides and hydroperoxides.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Scientific Research Applications

Tetracosa-15,18,21-trienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex molecules and as a standard in analytical chemistry.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of biodegradable plastics and as a component in lubricants.

Mechanism of Action

The biological effects of tetracosa-15,18,21-trienoic acid are primarily mediated through its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that interact with specific molecular targets and pathways, such as the inhibition of pro-inflammatory enzymes and modulation of signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Tetracosapentaenoic acid: Another long-chain omega-3 fatty acid with five double bonds.

Tetracosahexaenoic acid: Contains six double bonds and is known for its potent biological activities.

Uniqueness

Tetracosa-15,18,21-trienoic acid is unique due to its specific arrangement of three double bonds, which imparts distinct chemical and biological properties. Its relatively simple structure compared to other polyunsaturated fatty acids makes it an attractive target for synthetic and industrial applications .

Properties

| 135074-85-0 | |

Molecular Formula |

C24H42O2 |

Molecular Weight |

362.6 g/mol |

IUPAC Name |

tetracosa-15,18,21-trienoic acid |

InChI |

InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10H,2,5,8,11-23H2,1H3,(H,25,26) |

InChI Key |

FMLZWXPBUZXGNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)